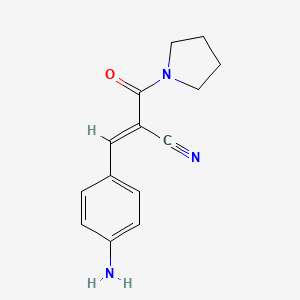
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
描述
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, known by its CAS number 1087784-60-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrrolidine ring and an aminophenyl moiety, which may contribute to its biological effects. The molecular formula can be represented as C13H14N4O, indicating the presence of multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment and cellular processes.
Antitumor Activity
A study highlighted the synthesis of derivatives related to this compound, revealing that certain pyrrolidine-containing structures demonstrated potent antitumor activity. Specifically, a derivative with a similar scaffold inhibited tumor cell line growth at sub-micromolar concentrations and showed effectiveness against multidrug-resistant cancer cells. These findings suggest that the pyrrolidine moiety is crucial for the observed antiproliferative effects .
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to inhibit tubulin polymerization, thus disrupting microtubule formation essential for cell division. The compound was shown to induce cell cycle arrest at the G2/M phase in HeLa cells, indicating a targeted action against rapidly dividing cells .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- Antiproliferative Effects : In vitro studies demonstrated that modifications at the C-2 position of related compounds significantly influenced their activity. For instance, replacing the pyrrolidine group with a piperazine ring led to a marked reduction in activity, underscoring the importance of specific structural features .
- Cell Cycle Analysis : A detailed analysis of cell cycle progression revealed that treatment with related compounds resulted in a concentration-dependent increase in G2/M phase arrest. This suggests a potential application in cancer therapeutics where cell cycle modulation is desired .
- Resistance Mechanisms : The ability of these compounds to act against multidrug-resistant cancer cells presents an exciting avenue for research, particularly in overcoming treatment failures associated with conventional chemotherapeutics .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(E)-3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIRDPWKPACKI-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















